molecular formula C25H28N4O2 B2403348 1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione CAS No. 1426314-80-8

1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione

Cat. No. B2403348
CAS RN: 1426314-80-8
M. Wt: 416.525
InChI Key: YKDVJNIXQDMTEK-UHFFFAOYSA-N
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Description

The compound “1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione” is a complex organic molecule that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds involves various synthetic routes . For instance, N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst can yield 4-(1H-imidazol-1-yl)benzaldehyde . This compound, when treated with substituted acetophenones, can yield corresponding chalcones . Each chalcone, on further reaction with guanidine hydrochloride, can result in the title compounds .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole-containing compounds are known for their broad range of chemical reactions. They are amphoteric in nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Antimicrobial Potential

Imidazole derivatives, including the compound , have been found to show antimicrobial potential . This makes them useful in the development of new drugs to combat various bacterial and fungal infections .

Antioxidant Potential

Some imidazole derivatives have shown good scavenging potential, making them effective antioxidants . They can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases .

Anti-inflammatory and Antipyretic Activities

Imidazole derivatives have been reported to exhibit anti-inflammatory and antipyretic activities . This means they could be used in the treatment of conditions characterized by inflammation and fever .

Antitumor Activity

Imidazole derivatives have shown potential in the treatment of cancer . They can inhibit the growth of tumor cells, making them a promising area of research in oncology .

Antidiabetic Activity

Imidazole derivatives have also been found to exhibit antidiabetic activity . They could potentially be used in the management of diabetes .

Anti-allergic Activity

Imidazole derivatives can exhibit anti-allergic activity . This means they could be used in the treatment of various allergic reactions .

Antiviral Activity

Imidazole derivatives have shown potential as antiviral agents . They could be used in the development of new drugs to treat viral infections .

8. Inhibition of PDGFR, FGFR, and VEGFR The compound “1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione” has been found to inhibit PDGFR, FGFR, and VEGFR . These receptors promote fibroblast proliferation, migration, and transformation, and their inhibition forms the basis for the usage of this compound in the treatment of idiopathic pulmonary fibrosis (IPF) .

Mechanism of Action

The mechanism of action of imidazole-containing compounds can vary depending on their specific structure and the biological system they interact with. For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

While specific safety and hazard information for “1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione” is not available, general precautions for handling imidazole-containing compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the known antifungal properties of these combined pharmacophores, this novel compound is suitable for anti-aspergillus activity study . Therefore, the future directions of “1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione” could involve further exploration of its potential applications in drug development, particularly in the treatment of infectious diseases .

properties

IUPAC Name

1-phenyl-4-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]butane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c30-23(21-7-3-1-4-8-21)11-12-24(31)28-18-15-27(16-19-28)17-20-29-14-13-26-25(29)22-9-5-2-6-10-22/h1-10,13-14H,11-12,15-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDVJNIXQDMTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)CCC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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